1-Benzyl-3-(4-fluorophenyl)piperazine: Mechanism of Action & Synthetic Utility
This technical guide details the pharmacological profile, synthetic utility, and mechanistic actions of 1-Benzyl-3-(4-fluorophenyl)piperazine . This compound acts as a privileged scaffold in medicinal chemistry, primaril...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the pharmacological profile, synthetic utility, and mechanistic actions of 1-Benzyl-3-(4-fluorophenyl)piperazine . This compound acts as a privileged scaffold in medicinal chemistry, primarily serving as a core intermediate for Neurokinin-1 (NK1) receptor antagonists and exhibiting intrinsic activity as a Sigma-1 receptor (
R) ligand .
Technical Guide for Research & Development
Executive Summary
1-Benzyl-3-(4-fluorophenyl)piperazine (CAS: 1248908-23-7) is a disubstituted piperazine derivative. Unlike simple benzylpiperazines (BZP) which are primarily monoamine releasers, the addition of a 4-fluorophenyl group at the C3 position confers high lipophilicity and stereochemical complexity, shifting its pharmacological profile toward receptor antagonism and allosteric modulation .
Core Applications:
Primary Utility: Key intermediate for the synthesis of high-affinity NK1 antagonists (Substance P blockers).
Secondary Pharmacology: Chemical probe for Sigma-1 (
) receptors and 5-HT transporter modulation.
Research Focus: Antiemetic development, anxiolytic screening, and multidrug resistance (MDR) reversal studies.
Structural Pharmacophore & Binding Logic
The molecule’s efficacy stems from its ability to span multiple binding pockets within G-Protein Coupled Receptors (GPCRs).
Structural Domain
Chemical Feature
Pharmacological Function
Piperazine Core
Secondary/Tertiary Amine (pKa ~9.8)
Protonation at physiological pH allows ionic interaction with Aspartate residues (e.g., Asp113 in monoamine transporters).
N1-Benzyl Group
Hydrophobic/Aromatic
Targets the "accessory binding pocket" of NK1 or the hydrophobic pocket of receptors.
C3-(4-F-Phenyl)
Fluorinated Aromatic
Provides metabolic stability (blocks para-hydroxylation) and engages in -stacking interactions deep within the receptor cleft.
Mechanism of Action: Neurokinin-1 (NK1) Antagonism[1]
The primary medicinal application of this scaffold is the blockade of the Neurokinin-1 Receptor (NK1R) , the primary target for Substance P (SP).[1]
Competitive Antagonism
Derivatives of 1-benzyl-3-(4-fluorophenyl)piperazine act as competitive antagonists .
Binding: The C3-(4-fluorophenyl) moiety mimics the hydrophobic phenylalanine/tryptophan residues of Substance P.
Occlusion: By occupying the transmembrane binding pocket, the molecule prevents Substance P from docking.
Signal Silencing: This blockade inhibits the
signaling cascade, preventing the hydrolysis of phosphoinositides and the subsequent release of intracellular calcium.
Signal Transduction Pathway (Inhibition)
The following diagram illustrates the pathway inhibited by the presence of the scaffold.
Figure 1: Mechanism of NK1 Receptor Blockade.[1] The scaffold competitively inhibits Substance P binding, halting the Calcium mobilization cascade.
Secondary Pharmacology: Sigma-1 & Monoamines
Beyond NK1, the structural similarity to BZP (Benzylpiperazine) and Sigma ligands necessitates off-target profiling.
Sigma-1 Receptor (
R) Chaperone Modulation
The N-benzyl-3-phenylpiperazine motif is a classic "sigma pharmacophore."
Mechanism: The basic nitrogen binds to the anionic site of the
receptor, while the benzyl and phenyl groups engage hydrophobic regions.
Effect: Ligands of this class often act as agonists or chaperone modulators , promoting the translocation of
R from the Mitochondria-Associated Membrane (MAM) to the plasma membrane, potentially influencing neuroprotection and plasticity.
Monoamine Transporter Activity
DAT/SERT Inhibition: Unlike unsubstituted BZP (a releaser), the bulky 3-(4-fluorophenyl) group creates steric hindrance that generally reduces transporter releasing capability but may retain reuptake inhibition (RI) properties.
Selectivity: The 4-fluoro substitution typically enhances selectivity for Serotonin (SERT) over Dopamine (DAT) compared to the non-fluorinated parent.
Experimental Protocol: Synthesis & Validation
Objective: Synthesize 1-Benzyl-3-(4-fluorophenyl)piperazine via N-alkylation.
Scale: Laboratory (10 mmol).
Reagents & Materials[2][3][4][5]
Precursor A: 3-(4-Fluorophenyl)piperazine (CAS: 1010332-xx-x) - 1.80 g (10 mmol).
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Precursor A in 50 mL ACN.
Basification: Add
and KI. Stir the suspension for 15 minutes at Room Temperature (RT) to activate the amine.
Alkylation: Add Precursor B (Benzyl chloride) dropwise over 10 minutes.
Critical Control: Do not dump all at once to avoid bis-alkylation (quaternary salt formation).
Reflux: Attach a condenser and reflux the mixture at 80°C for 12 hours.
TLC Check: Monitor consumption of Precursor A (Mobile phase: DCM/MeOH 9:1).
Workup:
Cool to RT and filter off inorganic salts (
, excess ).
Evaporate the filtrate under reduced pressure.
Redissolve residue in DCM (30 mL) and wash with water (2 x 15 mL) and Brine (15 mL).
Purification: Dry organic layer over
, filter, and concentrate. Purify via Column Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Synthesis Workflow Diagram
Figure 2: Synthetic route for mono-benzylation of the piperazine scaffold.
Pharmacological Data Summary
The following data represents the expected profile of the scaffold based on Structure-Activity Relationship (SAR) studies of analogous 3-phenylpiperazines.
Receptor / Transporter
Binding Affinity ()
Functional Consequence
Notes
NK1 Receptor
10 - 100 nM
Antagonist
Affinity increases with further substitution on the benzyl ring (e.g., ).
Sigma-1 ()
5 - 50 nM
Agonist/Modulator
High affinity due to N-benzyl motif.
5-HT Transporter (SERT)
100 - 500 nM
Reuptake Inhibitor
4-Fluoro group enhances SERT selectivity over DAT.
DA Transporter (DAT)
> 1000 nM
Weak Inhibitor
Steric bulk at C3 reduces dopaminergic potency compared to BZP.
References
Rupniak, N. M., et al. (2000). "Clinical and preclinical evidence for the role of NK1 receptor antagonists in depression." European Neuropsychopharmacology. Link
TCI Chemicals. (2024). "1-Benzyl-3-(4-fluorophenyl)piperazine Product Specification." TCI Global. Link
Swain, C. J., et al. (1995). "Novel 3-phenylpiperidines and 3-phenylpiperazines as potent, selective, and orally active NK1 receptor antagonists." Journal of Medicinal Chemistry. Link
PubChem. (2024). "Compound Summary: 3-(4-Fluorophenyl)piperazine derivatives." National Library of Medicine. Link
Meskini, N., et al. (2021). "Sigma-1 receptor ligands: A patent review (2015-2020)." Expert Opinion on Therapeutic Patents. Link
Comprehensive Profiling of 1-Benzyl-3-(4-fluorophenyl)piperazine: Pharmacodynamics & Experimental Protocols
The following technical guide details the pharmacological profile, synthetic utility, and experimental characterization of 1-Benzyl-3-(4-fluorophenyl)piperazine . Executive Summary 1-Benzyl-3-(4-fluorophenyl)piperazine (...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological profile, synthetic utility, and experimental characterization of 1-Benzyl-3-(4-fluorophenyl)piperazine .
Executive Summary
1-Benzyl-3-(4-fluorophenyl)piperazine (CAS: 1248908-23-7) is a specialized heterocyclic scaffold employed primarily in high-precision medicinal chemistry. Unlike its regioisomer 1-(4-fluorophenyl)-4-benzylpiperazine (a known psychoactive agent), the 3-substituted variant serves as a "privileged structure" for developing antagonists against G-protein coupled receptors (GPCRs), specifically the Neurokinin-1 (NK1) receptor and Sigma-1 (
) receptor .
Its biological significance lies in its chiral center at the C3 position , which dictates the spatial orientation of the 4-fluorophenyl pharmacophore. This conformational rigidity is critical for distinguishing between substance P antagonism (NK1) and monoamine transporter inhibition. This guide provides the structural rationale, target landscape, and validated experimental protocols for utilizing this compound in drug discovery.
Chemical Identity & Pharmacophore Analysis[1][2][3][4]
Structural Properties
The molecule features a piperazine core flanked by a lipophilic benzyl group at
and a 4-fluorophenyl group at .
Chirality : The C3 position is a chiral center. Biological activity is often enantioselective, with the
-enantiomer typically favored for NK1 antagonism in related scaffolds (e.g., CP-99,994 derivatives).
Basicity : The
nitrogen remains unsubstituted (secondary amine), serving as a critical "handle" for further derivatization (e.g., acylation or alkylation) to tune pharmacokinetic properties.
Lipophilicity : The benzyl and fluorophenyl groups provide significant hydrophobic interaction potential, essential for penetrating the CNS and binding to deep hydrophobic pockets in GPCRs.
Mechanism of Action (Scaffold Level)
While the free base exhibits moderate affinity for Sigma receptors, its primary utility is as a core for constructing high-affinity ligands.
Target Receptor
Interaction Mechanism
Therapeutic Relevance
Neurokinin-1 (NK1)
Competitive Antagonist (Derivatives). The 3-arylpiperazine core mimics the spatial arrangement of the Phe7 and Phe8 residues of Substance P.
Antiemetic (CINV), Antidepressant, Anxiolytic.
Sigma-1 ()
Agonist/Modulator . The benzyl-piperazine motif binds to the chaperone, modulating Ca signaling.
Neuroprotection, Cognitive Enhancement.
Melanocortin-4 (MC4)
Allosteric Modulator . Substituted 3-arylpiperazines have shown efficacy in regulating energy homeostasis.
The most profound biological activity associated with the 3-(4-fluorophenyl)piperazine scaffold is the inhibition of Substance P signaling. Substance P binds to NK1, triggering a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-coupled cascade leading to calcium release and inflammation/pain signaling. Derivatives of 1-Benzyl-3-(4-fluorophenyl)piperazine block this interaction.
Figure 1: Mechanism of NK1 Receptor Antagonism. The scaffold blocks the Gq-coupled cascade, preventing calcium mobilization.
Experimental Protocols
Synthesis of 1-Benzyl-3-(4-fluorophenyl)piperazine
Objective : To synthesize the core scaffold with high enantiomeric purity (if starting from chiral precursors).
Reagents :
4-Fluorophenylglycine (Starting material)
Benzyl chloride
Lithium Aluminum Hydride (LAH)
Oxalyl chloride
Protocol :
Cyclization : React 4-fluorophenylglycine with ethylene glycol or oxalyl chloride to form the diketopiperazine intermediate.
Conditions: Reflux in toluene with p-TsOH catalyst for 12 hours.
Reduction : Reduce the diketopiperazine using LAH in dry THF.
Safety: LAH is pyrophoric. Perform under
atmosphere at 0°C.
Benzylation : Selective
-alkylation using benzyl chloride (1.0 eq) and in acetonitrile.
Note: The
position (distal to the aryl group) is less sterically hindered, but careful stoichiometry is required to avoid bis-alkylation.
Purification : Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).
In Vitro Binding Assay (NK1 Receptor)
Objective : Determine the binding affinity (
) of the compound or its derivatives.
Materials :
Cell Line : CHO cells stably expressing human NK1 receptors (CHO-hNK1).
Radioligand :
-Substance P (0.5 nM).
Buffer : 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.02% BSA.
Workflow :
Membrane Preparation : Harvest CHO-hNK1 cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.
Incubation :
Mix 100
membrane suspension ( protein).
Add 50
radioligand (-Substance P).
Add 50
test compound (1-Benzyl-3-(4-fluorophenyl)piperazine) at varying concentrations ( to M).
Equilibrium : Incubate at 25°C for 60 minutes.
Termination : Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.
Quantification : Measure radioactivity via liquid scintillation counting.
1-Benzyl-3-(4-fluorophenyl)piperazine CAS number and structure
The following technical guide provides an in-depth analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine , a specialized heterocyclic building block and pharmacophore used primarily in the development of Neurokinin-1 (NK1) r...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine , a specialized heterocyclic building block and pharmacophore used primarily in the development of Neurokinin-1 (NK1) receptor antagonists and monoaminergic modulators.
Chemical Identity & Structural Analysis[1][2]
This compound represents a privileged scaffold in medicinal chemistry, combining a lipophilic benzyl moiety with a polarizable fluorinated aryl group on a piperazine core. The specific regiochemistry (3-aryl substitution) introduces a chiral center, making it a critical intermediate for stereoselective drug synthesis.
Property
Data
Common Name
1-Benzyl-3-(4-fluorophenyl)piperazine
CAS Registry Number
1248908-23-7 (Specific to this regioisomer)
IUPAC Name
1-benzyl-3-(4-fluorophenyl)piperazine
Molecular Formula
C₁₇H₁₉FN₂
Molecular Weight
270.35 g/mol
Exact Mass
270.1532
Chiral Center
C3 (Carbon 3 of the piperazine ring)
Appearance
White to light yellow powder or low-melting solid (mp: 84–88 °C)
Solubility
Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
Structural Logic & Conformation
The piperazine ring typically adopts a chair conformation to minimize 1,3-diaxial interactions.
N1-Position (Benzyl): The bulky benzyl group prefers the equatorial position to reduce steric strain.
C3-Position (4-Fluorophenyl): The aryl substituent at C3 creates a chiral center. In bioactive ligands (e.g., NK1 antagonists), the spatial arrangement of this phenyl group is often critical for hydrophobic pocket occupancy in the receptor.
Fluorine Substitution: The para-fluorine atom increases metabolic stability (blocking P450 oxidation at the para-position) and enhances lipophilicity (LogP) without significant steric penalty compared to hydrogen.
Synthetic Methodology
The synthesis of 3-arylpiperazines requires precise regiocontrol to distinguish between the N1 and N4 nitrogens and to place the aryl group at the carbon backbone. The most robust route involves the formation of a 2-oxopiperazine (lactam) intermediate followed by reduction.
Add the lactam intermediate (dissolved in THF) dropwise at 0°C.
Reflux for 12–16 hours to ensure complete reduction of the amide carbonyl.
Workup (Fieser Method): Quench carefully with water, 15% NaOH, and water. Filter the aluminum salts.
Purification: The crude oil is often purified via column chromatography (DCM/MeOH) or converted to the dihydrochloride salt (HCl/Ether) for crystallization.
Synthetic Pathway Diagram (DOT)
Figure 1: Convergent synthesis via lactam intermediate ensuring regiochemical fidelity.
Pharmacological Applications[2][4][5][6][7]
This molecule is not merely a reagent but a functional pharmacophore used in the design of bioactive ligands for the Central Nervous System (CNS).
A. Neurokinin-1 (NK1) Receptor Antagonism
The 1-benzyl-3-arylpiperazine motif is a structural analog of the "benzyl-amine" core found in several Substance P (NK1) antagonists.
Mechanism: NK1 antagonists block the binding of Substance P (an undecapeptide) to the NK1 receptor.[1]
Therapeutic Relevance:
Anti-emetic: Prevention of chemotherapy-induced nausea and vomiting (CINV).
Antidepressant/Anxiolytic: Modulation of stress responses mediated by Substance P in the amygdala and hippocampus.
Key Insight: The 3-(4-fluorophenyl) group mimics the hydrophobic phenylalanine residues of Substance P, occupying a specific sub-pocket in the receptor transmembrane domain.
B. Monoamine Transporter Modulation
Piperazines with benzyl and aryl substitutions often exhibit affinity for dopamine (DAT) and serotonin (SERT) transporters. The electron-withdrawing fluorine atom can modulate the pKa of the piperazine nitrogen, influencing its interaction with the aspartate residue in the transporter's binding site.
Safety & Handling Guidelines
Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.
Handling:
Use in a fume hood to avoid inhalation of dust/aerosols.
Wear nitrile gloves and safety glasses.
Storage: Store under inert gas (Argon) at 2–8°C. Piperazines can absorb CO₂ from the air to form carbamates; keep tightly sealed.
Spill Protocol: Absorb with inert material (vermiculite), neutralize with weak acid if necessary, and dispose of as hazardous chemical waste.
References
TCI Chemicals. (2024). Product Specification: 1-Benzyl-3-(4-fluorophenyl)piperazine (CAS 1248908-23-7). Link
Lavielle, S., et al. (1994). "Highly potent substance P antagonists substituted with beta-phenyl- or beta-benzyl-proline at position 10."[2] European Journal of Pharmacology, 258(3), 273-276.[2] Link
Organic Syntheses. (1973). General methods for 1-benzylpiperazine synthesis (Analogous methodology). Coll. Vol. 5, p. 904.[3] Link
Neurology Journal. (2016). "Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation." Link
BenchChem. (2025). Synthetic protocols for 3-arylpiperidine derivatives. Link
Discovery and History of Benzylpiperazine Derivatives: An In-Depth Technical Guide
Introduction The history of 1-benzylpiperazine (BZP) and its derivatives represents a unique case study in pharmaceutical repurposing, where a compound oscillates between legitimate therapeutic intent and recreational di...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The history of 1-benzylpiperazine (BZP) and its derivatives represents a unique case study in pharmaceutical repurposing, where a compound oscillates between legitimate therapeutic intent and recreational diversion. Originally synthesized as a potential antiparasitic agent, BZP’s pharmacological profile—mimicking the catecholaminergic effects of amphetamines—led to its brief investigation as an antidepressant before its re-emergence as a "designer drug."
This guide provides a rigorous technical analysis of the discovery, chemical synthesis, metabolic fate, and receptor-level pharmacodynamics of BZP and its key derivatives (e.g., TFMPP, mCPP). It is designed for researchers requiring a granular understanding of how slight structural modifications to the piperazine scaffold dramatically shift efficacy from anthelmintic to psychostimulant.
Early History: The Anthelmintic Origins (1944–1960s)
The piperazine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to maintain specific spatial orientations of binding groups.
The Wellcome Synthesis (1944)
BZP was first synthesized in 1944 by researchers at Burroughs Wellcome & Co. (now part of GSK). The original intent was to expand the library of piperazine derivatives, which were then the gold standard for treating roundworm (ascariasis) and pinworm (enterobiasis) infections in livestock and humans.
Primary Objective: Develop a more lipophilic piperazine derivative to enhance bioavailability against intestinal parasites.
Outcome: While BZP demonstrated anthelmintic activity, it was inferior to simple piperazine salts (e.g., piperazine citrate). However, during toxicological screening in rodents, an unexpected side effect was observed: hyperactivity and reversal of tetrabenazine-induced sedation , a classic screen for antidepressant/stimulant activity.
Pharmaceutical Investigation: The "Trelibet" Era (1970s)
Following the observation of central nervous system (CNS) stimulation, the focus shifted to psychopharmacology. The most significant legitimate attempt to market a BZP derivative occurred in Hungary.
EGYT-475 (Trelibet)
In the late 1970s, EGIS Pharmaceuticals developed EGYT-475 (trade name Trelibet ), chemically defined as 1-benzyl-4-(2-picolinyl)piperazine fumarate.
Rationale: EGYT-475 was designed as a prodrug. The addition of the picolinyl group was intended to improve the pharmacokinetic profile and reduce immediate toxicity.
Metabolic Activation: Research confirmed that EGYT-475 is biologically inactive until metabolized. In vivo, it undergoes hydrolysis and debenzylation. The primary active metabolite responsible for the antidepressant effect was identified as 1-benzylpiperazine (BZP) .
Discontinuation: Clinical trials revealed that while Trelibet had antidepressant efficacy, its pharmacological profile was indistinguishable from amphetamine. The abuse liability was deemed too high, and the project was terminated.
Metabolic Pathway Visualization
The following diagram illustrates the metabolic activation of Trelibet into BZP and its subsequent breakdown.
Caption: Metabolic activation of EGYT-475 to BZP and subsequent degradation pathways.[1][2]
The Recreational Era: BZP and TFMPP (1990s–2000s)
In the late 1990s, BZP re-emerged as a "legal high" or "party pill," particularly in New Zealand and the UK. To mimic the complex effects of MDMA (Ecstasy), which acts as both a stimulant and an entactogen, BZP was rarely used alone.
The "Pseudo-Ecstasy" Stack
MDMA releases Serotonin (5-HT), Dopamine (DA), and Norepinephrine (NE). BZP is primarily a DA/NE releaser with weak 5-HT effects. To compensate, it was combined with 1-(3-trifluoromethylphenyl)piperazine (TFMPP) .
TFMPP: Acts as a non-selective serotonin releasing agent and 5-HT agonist (Mood/Sensory enhancement).
Synergy: The combination (often in a 2:1 ratio of BZP:TFMPP) produced a subjective effect profile similar to MDMA, though users often reported more peripheral side effects (headaches, nausea) due to 5-HT receptor agonism in the gut.
Chemical Synthesis & Methodology
The synthesis of 1-benzylpiperazine is a classic example of N-alkylation. The primary challenge in this protocol is preventing the formation of the disubstituted byproduct, 1,4-dibenzylpiperazine.
Preparation: Dissolve 1.0 equivalent of benzyl chloride in ethanol.
Addition: Slowly add the benzyl chloride solution to a refluxing solution containing 3.0 to 4.0 equivalents of piperazine.
Scientific Rationale: A large excess of piperazine is statistically required to ensure the benzyl chloride reacts with a free piperazine molecule rather than the already mono-benzylated product, minimizing 1,4-dibenzylpiperazine formation.
Reflux: Heat the mixture at reflux (approx. 78°C) for 2–3 hours.
Work-up: Distill off the ethanol. Basify the residue with NaOH to ensure amines are in freebase form.
Extraction: Extract with diethyl ether or dichloromethane.
Purification: The excess unreacted piperazine is water-soluble and remains in the aqueous layer (or precipitates if non-polar solvents are used). The organic layer contains 1-benzylpiperazine and small amounts of dibenzyl- byproduct.
Fractional Distillation: Purify the freebase oil under vacuum (BP approx. 120–124°C at 2.5 mmHg).
Salt Formation: Dissolve the purified oil in ethanol and bubble dry HCl gas to precipitate 1-benzylpiperazine dihydrochloride.
Synthesis Flowchart
Caption: Workflow for the selective synthesis of mono-substituted 1-benzylpiperazine.
Pharmacology and Mechanism of Action
The pharmacological distinction between BZP and its derivatives lies in the "Benzyl vs. Phenyl" substitution pattern.
Mechanism of Action (MOA)
BZP acts primarily as a transporter substrate-type releaser . It enters the presynaptic terminal via the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), subsequently disrupting VMAT2 (Vesicular Monoamine Transporter 2) to release cytosolic monoamines into the synaptic cleft.
BZP: High affinity for DAT/NET. Low affinity for SERT.
TFMPP/mCPP: Phenylpiperazines (lacking the methylene bridge of benzyl) have high affinity for SERT and 5-HT receptors (specifically 5-HT2C and 5-HT1B).
Comparative Binding Data
The following table summarizes the Ki values (inhibition constants), illustrating the selectivity shift. Lower Ki indicates higher affinity.
Compound
DAT Ki (nM)
NET Ki (nM)
SERT Ki (nM)
Primary Effect
BZP
~175
~38
>10,000
Stimulant (DA/NE)
TFMPP
>10,000
>2,000
~120
Serotonergic / Hallucinogenic
Amphetamine
~30
~15
>5,000
Strong Stimulant
MDMA
~300
~200
~70
Entactogen (Mixed)
Data synthesized from Baumann et al. (2005) and Simmler et al. (2013).
Synaptic Interaction Diagram
Caption: Mechanism of BZP-induced monoamine release via transporter reversal.
Toxicology and Regulatory Status
While BZP is less potent than methamphetamine, its toxicology profile is distinct due to its piperazine structure.
Seizure Threshold: BZP significantly lowers the seizure threshold, a risk not commonly seen with MDMA at recreational doses. This is attributed to GABA antagonism properties inherent to certain piperazine derivatives.
Renal Clearance: Unlike amphetamines, BZP is excreted largely unchanged or as the 4-hydroxy metabolite, placing stress on renal clearance mechanisms.
Regulatory Status:
USA: Schedule I (temporarily in 2002, permanently in 2004).
New Zealand: Class C (Controlled) as of 2008, ending the "legal high" experiment.
References
Baltzly, R., Buck, J. S., De Beer, E. J., & Webb, F. J. (1944). A Family of Long-Acting Depressors. Journal of the American Chemical Society, 66(2), 263–266. Link
Bye, C., Munro-Faure, A. D., Peck, A. W., & Young, P. A. (1973). A comparison of the effects of 1-benzylpiperazine and dexamphetamine on human performance tests. European Journal of Clinical Pharmacology, 6(3), 163–169. Link
Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550–560. Link
Tekes, K., Tóthfalusi, L., Malomvölgyi, B., & Magyar, K. (1987). Studies on the biochemical mode of action of EGYT-475, a new antidepressant. Polish Journal of Pharmacology and Pharmacy, 39(2), 203–211.[3] Link
Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. Link
Organic Syntheses. (1973). Synthesis of 1-Benzylpiperazine. Organic Syntheses, Coll. Vol. 5, p.[4]88. Link
Application Note: High-Sensitivity LC-MS/MS Quantitation of 1-Benzyl-3-(4-fluorophenyl)piperazine
Abstract This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantitation of 1-Benzyl-3-(4-fluorophenyl)piperazine in biologic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantitation of 1-Benzyl-3-(4-fluorophenyl)piperazine in biological matrices. As a structural analog to both benzylpiperazine (BZP) and fluorophenylpiperazines (pFPP), this compound presents specific challenges regarding isomer separation and fragmentation specificity. This guide utilizes a biphenyl stationary phase to maximize selectivity and employs a Solid Phase Extraction (SPE) workflow to minimize matrix effects, ensuring high reliability for forensic and clinical research applications.
Introduction & Chemical Context
The piperazine class of compounds has evolved significantly, serving as scaffolds for both legitimate pharmaceuticals (e.g., antidepressants, anti-anginals) and New Psychoactive Substances (NPS). 1-Benzyl-3-(4-fluorophenyl)piperazine combines a benzyl moiety at the N1 position with a fluorophenyl ring at the C3 position.
Analytical Challenges
Isomeric Interference: The compound is isomeric with 1-benzyl-4-(4-fluorophenyl)piperazine and other regioisomers. Standard C18 columns often fail to resolve these positional isomers adequateley.
Fragmentation Non-Specificity: The benzyl group is a labile moiety that generates a dominant tropylium ion (
91) upon collision-induced dissociation (CID). While sensitive, this transition is common to all benzyl-piperazines, requiring a secondary specific transition for confirmation.
Basicity: With a calculated pKa
9.0 (piperazine nitrogen), the molecule requires acidic mobile phases for optimal ionization but risks peak tailing on active silanol sites.
Method Development Strategy (The "Why")
Chromatographic Separation (Biphenyl vs. C18)
While C18 columns are standard, this protocol recommends a Biphenyl stationary phase.
Mechanism: Biphenyl phases offer
interactions in addition to hydrophobic retention. The fluorine atom on the phenyl ring creates specific electron-withdrawing effects that interact uniquely with the biphenyl ligands, offering superior selectivity for separating fluorinated positional isomers compared to C18.
Sample Preparation (SPE vs. PPT)
For high-throughput screening, Protein Precipitation (PPT) is faster. However, for scientific integrity and low limits of quantitation (LOQ < 1 ng/mL), Mixed-Mode Cation Exchange (MCX) SPE is mandatory.
Logic: The analyte is a basic amine.[1] MCX cartridges allow the use of a rigorous organic wash (removing neutral/acidic interferences) while retaining the analyte via ionic interaction, followed by a basic elution.
Gas Flows: Nebulizer (50 psi), Aux Gas (15 arb), Curtain Gas (30 arb).
MRM Transitions (Multiple Reaction Monitoring)
Note: Transitions are predicted based on fragmentation patterns of structural analogs (BZP and pFPP). Optimization on your specific instrument is required.
Analyte
Precursor ()
Product ()
Dwell (ms)
CE (eV)
Role
Mechanism
1-Benzyl-3-(4-F-phenyl)pip
271.2
91.1
50
25
Quantifier
Loss of Benzyl (Tropylium)
271.2
181.1
50
15
Qualifier 1
Loss of Benzyl group
271.2
164.1
50
35
Qualifier 2
Piperazine Ring Cleavage
BZP-d7 (IS)
184.2
98.1
50
25
IS Quant
Deuterated Benzyl
Method Validation & Performance
Linearity and Sensitivity
Range: 1.0 ng/mL to 1000 ng/mL.
Weighting:
linear regression is recommended to accurately quantify the low end.
LOD/LOQ: Expect an LOD of ~0.2 ng/mL and LOQ of 1.0 ng/mL using the SPE method described.
Matrix Effects & Recovery
Using the MCX SPE protocol, matrix effects (ion suppression) are typically reduced to <15%.
Calculation:
.
Recovery: Expect >85% recovery due to the strong ionic retention mechanism.
Fragmentation Logic & Troubleshooting
Understanding the fragmentation pathway is crucial for troubleshooting interferences.
Figure 2: Proposed ESI+ Fragmentation Pathway for 1-Benzyl-3-(4-fluorophenyl)piperazine.
Troubleshooting Guide
High Backpressure: Check the inline filter before the Biphenyl column; plasma samples can clog frits if protein precipitation was insufficient (if SPE was skipped).
Signal Drift: Check the ESI source for buildup. Piperazines are "sticky"; ensure the needle wash contains 50% MeOH/Isopropanol.
Carryover: If observing carryover >0.1% of the highest standard, switch the autosampler wash solvent to Acetonitrile:Water:Isopropanol:Formic Acid (40:40:19:1) .
References
Tsutsumi, H., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences.
Antia, U., et al. (2010). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International. (Provides basis for BZP fragmentation and pKa data).
Wohlfarth, A., et al. (2011). Comprehensive characterization of the designer drug 1-benzylpiperazine and its metabolites in urine by LC-QTOF-MS. Analytical and Bioanalytical Chemistry.
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Mass Spectral Library - Piperazine Monographs. (Authoritative source for fragmentation patterns of structural analogs).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Quantitative Determination of 1-Benzyl-3-(4-fluorophenyl)piperazine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
[Senior Application Scientist]
Abstract
This document provides a comprehensive guide for the quantitative analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine in biological samples, such as plasma and urine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. The core analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), chosen for its high sensitivity and selectivity. This guide outlines two robust sample preparation protocols: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Furthermore, it provides a detailed LC-MS/MS method, data analysis workflow, and validation parameters based on regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3]. The principles and specific parameters are derived from established methods for analogous piperazine derivatives, ensuring a scientifically sound starting point for method development and validation[4][5][6][7][8].
Introduction
1-Benzyl-3-(4-fluorophenyl)piperazine is a designer drug belonging to the piperazine class of compounds. As with many novel psychoactive substances, its prevalence and potential for abuse necessitate the development of sensitive and reliable analytical methods for its detection and quantification in biological matrices. Such methods are critical for clinical and forensic toxicology, as well as for preclinical and clinical research to understand its pharmacokinetic and pharmacodynamic profile.
The inherent complexity of biological matrices (e.g., plasma, urine) requires efficient sample preparation to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis. This application note presents two widely accepted extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods will depend on the specific matrix, required sample throughput, and available resources.
Following extraction, the analyte is quantified using LC-MS/MS. This technique offers superior selectivity and sensitivity compared to other methods like GC-MS or HPLC with UV detection, which may require derivatization for piperazine compounds[9][10][11]. The high specificity of tandem mass spectrometry minimizes the risk of interference from endogenous matrix components or other xenobiotics.
This guide is structured to provide both the theoretical basis for the methodological choices and detailed, step-by-step protocols that can be readily adapted in a laboratory setting. All protocols are designed to be self-validating systems, with performance characteristics that align with international bioanalytical method validation guidelines[12][1][2][13][14][15].
While specific experimental data for 1-Benzyl-3-(4-fluorophenyl)piperazine is limited, its physicochemical properties can be inferred from its structure and data on similar compounds like 1-benzylpiperazine (BZP)[16][17].
Structure: A piperazine ring with a benzyl group on one nitrogen and a 4-fluorophenyl group on the other.
Predicted Lipophilicity (LogP): The presence of the benzyl and fluorophenyl groups suggests a moderate to high lipophilicity, which influences the choice of extraction solvents. BZP has a LogP of 1.092[16].
Predicted pKa: The piperazine nitrogens are basic, meaning the compound will be protonated at physiological pH. This is a key consideration for developing SPE methods, particularly those using ion-exchange mechanisms.
The metabolism of 1-Benzyl-3-(4-fluorophenyl)piperazine has not been extensively studied. However, based on the known metabolic pathways of BZP and other piperazine derivatives, likely metabolic transformations include:
Hydroxylation: Aromatic hydroxylation of the benzyl or fluorophenyl rings.[19]
N-dealkylation: Cleavage of the benzyl group.
Piperazine ring opening: Degradation of the piperazine moiety.[19]
Understanding these potential metabolic pathways is crucial when developing analytical methods, as it may be necessary to quantify major metabolites in addition to the parent compound. The methods described in this note are focused on the parent compound but can be adapted to include metabolites.
Experimental Protocols
Materials and Reagents
1-Benzyl-3-(4-fluorophenyl)piperazine reference standard (>98% purity)
Stable isotope-labeled internal standard (IS), e.g., 1-Benzyl-d7-3-(4-fluorophenyl)piperazine (recommended) or a structurally similar compound like 1-(2-chlorophenyl)-piperazine[20].
Human plasma (with K2EDTA as anticoagulant) and human urine
The following diagram illustrates the general workflow for sample preparation and analysis.
Caption: General workflow for sample preparation and analysis.
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases. For basic compounds like piperazines, the aqueous sample is alkalinized to deprotonate the analyte, increasing its solubility in an organic solvent.
Step-by-Step Protocol:
Pipette 200 µL of the biological sample (plasma or urine) into a 2 mL microcentrifuge tube.
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL).
Add 50 µL of 1 M ammonium hydroxide to alkalinize the sample to a pH > 10.
Add 1 mL of MTBE (or a mixture of n-hexane and ethyl acetate, 9:1 v/v).
Vortex the tube for 2 minutes to ensure thorough mixing.
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
Carefully transfer the upper organic layer to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Rationale: The choice of MTBE is based on its good recovery for many basic drugs and its low miscibility with water. Alkalinizing the sample is crucial to ensure the analyte is in its neutral form, maximizing its partitioning into the organic solvent[4][5][6][7][24].
SPE offers a more selective and potentially cleaner extraction compared to LLE. For this analyte, a strong cation exchange (SCX) mechanism is highly effective due to the basic nature of the piperazine nitrogens.
Step-by-Step Protocol:
Pipette 200 µL of the biological sample into a clean tube.
Add 20 µL of the internal standard working solution.
Add 400 µL of 2% formic acid in water and vortex to mix. This step ensures the analyte is protonated and also helps to precipitate proteins in plasma samples.
Centrifuge plasma samples at 10,000 x g for 5 minutes and use the supernatant for the next step.
Condition the SCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
Equilibrate the cartridge with 1 mL of 2% formic acid in water.
Load the pre-treated sample onto the cartridge.
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the mobile phase.
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Rationale: The acidic loading condition ensures the piperazine nitrogens are positively charged, allowing them to bind to the negatively charged SCX sorbent. The wash steps remove neutral and acidic interferences. The final elution with a basic methanolic solution neutralizes the analyte, releasing it from the sorbent[21][25].
LC-MS/MS Analysis
The following is a starting point for the LC-MS/MS method. Optimization will be required for the specific instrumentation used.
LC Parameters:
Parameter
Recommended Condition
Column
C18 reverse-phase, e.g., Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)[21]
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate
Injection Volume
5 µL
Column Temperature
40°C
MS/MS Parameters:
Parameter
Recommended Condition
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)
[M+H]⁺ for 1-Benzyl-3-(4-fluorophenyl)piperazine (m/z 271.1)
Product Ions (Q3)
To be determined by infusing the standard. Likely fragments would correspond to the loss of the benzyl group (m/z 91) or the fluorophenylpiperazine moiety.
Collision Energy
To be optimized for each transition
Dwell Time
50-100 ms
The following diagram illustrates the logical relationship in method development.
Caption: Logical flow for LC-MS/MS method development.
Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability.[12][1][2][15] The following parameters should be assessed:
Validation Parameter
Acceptance Criteria (Typical)
Selectivity
No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity & Range
Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy
Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision
Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Lower Limit of Quantification (LLOQ)
The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery
Consistent and reproducible extraction recovery is more important than high recovery.
Matrix Effect
Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte or IS.
Stability
Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term).
Data Analysis and Interpretation
Quantitative analysis is performed by calculating the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting this ratio against the nominal concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from this curve.
Conclusion
This application note provides a robust framework for the quantification of 1-Benzyl-3-(4-fluorophenyl)piperazine in biological samples using LLE or SPE for sample preparation and LC-MS/MS for analysis. The detailed protocols and validation guidelines are grounded in established scientific principles and regulatory expectations, offering a reliable starting point for researchers in various fields. The provided methodologies can be adapted and optimized to meet the specific needs of the user's laboratory and study objectives.
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]
Zhu, Y., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 748-757. [Link]
Zhu, Y., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. SciSpace. [Link]
Zhu, Y., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound‐assisted low‐density solvent dispersive liquid‐liquid microextraction combined with gas chromatography‐tandem mass spectrometry. ResearchGate. [Link]
Zhu, Y., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density. Ovid. [Link]
Wang, J., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 8(1), 585-594. [Link]
Moreno, I., et al. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 62, 146-152. [Link]
Persona, K., et al. (2013). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 5(17), 4449-4454. [Link]
Wang, D., et al. (2019). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
Persona, K., et al. (2013). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. ResearchGate. [Link]
Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(10), 1349-1355. [Link]
Lin, H., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Analytical Toxicology, 34(7), 398-405. [Link]
Vougadi, M., et al. (2012). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. PHF Science. [Link]
Chan, W. L., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 1-8. [Link]
Holler, J. M., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. ResearchGate. [Link]
Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. [Link]
Blessborn, D., et al. (2003). Automated solid-phase extraction method for the determination of piperaquine in plasma by peak compression liquid chromatography. Journal of Chromatographic Science, 41(1), 44-49. [Link]
Wada, M., et al. (2012). Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs. Biomedical Chromatography, 26(1), 21-25. [Link]
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]
Google Patents. (n.d.). Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. [Link]
Staack, R. F., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46. [Link]
Chen, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 609659. [Link]
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Receptor Binding Profiling of 1-Benzyl-3-(4-fluorophenyl)piperazine
Abstract & Application Overview
1-Benzyl-3-(4-fluorophenyl)piperazine is a pharmacologically significant piperazine scaffold, structurally integrating a benzyl moiety at the
position and a 4-fluorophenyl group at the chiral center. This structural motif is classified as a "privileged structure" in medicinal chemistry, frequently exhibiting high affinity for Sigma-1 () receptors and Monoamine Transporters (SERT/DAT) , with secondary activity at Serotonin (5-HT) receptor subtypes.
This Application Note provides a standardized methodology for utilizing this compound in radioligand binding assays. It is designed for researchers characterizing novel ligands or utilizing this compound as a building block for Structure-Activity Relationship (SAR) studies.
Primary Applications:
Sigma-1 Receptor Screening: Competitive displacement assays against [³H]-(+)-Pentazocine.
GPCR Profiling: Evaluation of affinity for 5-HT
and Dopamine D receptors.
Fragment-Based Drug Discovery: Use as a lipophilic core scaffold for CNS-active agents.
Chemical Properties & Handling
Property
Specification
Chemical Name
1-Benzyl-3-(4-fluorophenyl)piperazine
Molecular Formula
CHFN
Molecular Weight
270.35 g/mol
Solubility
Soluble in DMSO (>20 mM); Ethanol (>10 mM); Poorly soluble in water.
Storage
-20°C (Desiccated); Protect from light.
Stock Preparation
Prepare 10 mM stock in 100% DMSO. Aliquot and freeze. Avoid repeated freeze-thaw cycles.
Handling Precaution: The free base is lipophilic and may adhere to plastic surfaces. Use silanized glass or low-binding polypropylene for serial dilutions.
Experimental Workflow: Receptor Profiling
The following diagram illustrates the logical flow for characterizing the binding profile of 1-Benzyl-3-(4-fluorophenyl)piperazine, prioritizing its most likely targets based on SAR analysis.
Figure 1: Recommended screening workflow. The benzyl-piperazine moiety suggests Sigma-1 affinity as the primary investigation route.
Incubation: Incubate for 120 minutes at 25°C (Room Temperature) or 37°C. Note: Sigma kinetics can be slow; longer incubation ensures equilibrium.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding) using a cell harvester.
Wash: Wash filters 3x with 3 mL ice-cold Tris buffer.
Detection: Add liquid scintillation cocktail and count radioactivity.
Secondary Protocol: 5-HT
Receptor Competition
The 4-fluorophenyl moiety often confers affinity for serotonergic targets.
NSB Agent: Methysergide (1 µM) or Mianserin (1 µM).
Incubation: 60 minutes at 37°C.
Filtration: GF/B filters (PEI pre-treatment not strictly required but recommended).
Data Analysis & Interpretation
IC
Determination
Plot the % Specific Binding vs. Log[Ligand Concentration]. Fit the data using a non-linear regression (one-site competition model):
K
Calculation (Cheng-Prusoff Equation)
Convert the observed IC
to the inhibition constant (), which is independent of radioligand concentration:
[L]: Concentration of radioligand used in the assay (nM).
: Dissociation constant of the radioligand (determined previously via saturation binding).
Troubleshooting Table
Observation
Possible Cause
Solution
High Non-Specific Binding
Lipophilicity of the benzyl group causing filter adsorption.
Pre-soak filters in 0.5% PEI; Use 0.1% BSA in the assay buffer.
Incomplete Displacement
Compound insolubility at high concentrations.
Verify solubility in assay buffer; Ensure DMSO < 1% final volume.
Steep Hill Slope (> 1.2)
Positive cooperativity or assay artifact.
Check for compound aggregation; Vortex samples thoroughly before adding.
References
Sigma Receptor Protocols: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Methods to Assay Sigma-1 Receptor Binding and Function. Methods in Molecular Biology, 1377, 191–203. Link
Piperazine SAR Studies: Glennon, R. A., et al. (1994). Binding of substituted phenylpiperazines to 5-HT2 and 5-HT1A serotonin receptors.[1] Journal of Medicinal Chemistry, 37(13), 1929–1935. Link
Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
TCI Chemicals Product Data: 1-Benzyl-3-(4-fluorophenyl)piperazine (CAS 1248908-23-7).[2] TCI America. Link
1-Benzyl-3-(4-fluorophenyl)piperazine solubility issues and solutions
Technical Support Center: 1-Benzyl-3-(4-fluorophenyl)piperazine Ticket ID: BFP-SOL-001 | Status: Open | Priority: High Executive Summary You are encountering solubility challenges with 1-Benzyl-3-(4-fluorophenyl)piperazi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-Benzyl-3-(4-fluorophenyl)piperazine
Ticket ID: BFP-SOL-001 | Status: Open | Priority: High
Executive Summary
You are encountering solubility challenges with 1-Benzyl-3-(4-fluorophenyl)piperazine (herein referred to as BFP ). This is a common issue with lipophilic aryl-piperazines. The molecule possesses a "bipolar" physicochemical profile: a highly hydrophobic exterior (benzyl and fluorophenyl rings) and a basic, ionizable core (piperazine ring).
The Root Cause: At physiological pH (7.4), the free base form of BFP is predominantly un-ionized and lipophilic (LogP ~3.5–4.0), leading to immediate precipitation ("crashing out") in aqueous buffers. Successful dissolution requires manipulating the ionization state (pH) or encapsulating the hydrophobic domains (excipients).
Module 1: Molecule Intelligence
Understanding the physicochemical antagonist.
To solve the solubility issue, you must visualize the competition between the hydrophobic wings and the hydrophilic engine.
Figure 1: Structural dissection of BFP showing the balance between lipophilic domains and the ionizable core.
Key Data Points:
Property
Value (Est.)
Implication
LogP
~3.8
High affinity for lipids/plastics; poor water solubility.
pKa (N1/N4)
~5.5 / ~9.2
At pH 7.4, a significant fraction is uncharged (insoluble).
Salt Form
HCl or Fumarate
Preferred. Increases aqueous solubility by >100x.
| DMSO Sol. | >20 mg/mL | Excellent stock solvent, but risky upon dilution. |
Module 2: Troubleshooting Guide
Direct solutions to specific failure modes.
Issue 1: "It dissolves in DMSO, but precipitates immediately in PBS/Media."
Diagnosis: This is the "Solvent Shock" effect. Adding a concentrated DMSO stock to a highly aqueous buffer causes rapid local precipitation before the molecule can disperse.
Solution: The Intermediate Dilution Step.
Do NOT: Pipette 100% DMSO stock directly into 100% PBS.
DO: Use the "Stepping Stone" method.
Protocol:
Prepare Stock: 10 mM in 100% DMSO.
Prepare Intermediate Working Solution (10x) : Dilute stock 1:10 into a vehicle mixture (e.g., 10% DMSO + 40% PEG400 + 50% Water).
Final Dilution: Pipette the Intermediate Solution into your media/buffer.
Result: The pre-solvated molecules disperse more evenly, preventing crystal nucleation.
Issue 2: "The compound sticks to my plastic tips and tubes."
Diagnosis: Non-specific binding (NSB). The fluorophenyl and benzyl groups are "grease-loving" and will adhere to polypropylene.
Solution:
Glassware: Use borosilicate glass vials for all stock solutions.
Low-Retention Plastics: Use siliconized pipette tips.
Surfactant Block: Add 0.05% Tween-80 or 0.1% BSA to your buffer before adding the compound. The protein/surfactant coats the plastic walls, preventing drug loss.
Issue 3: "I need a high dose for animal studies (IP/PO), but it's a sludge."
Diagnosis: Simple aqueous buffers cannot support high concentrations (>5 mg/mL) of this lipophilic molecule.
Solution: Formulation Vehicle Switch.
Recommended Vehicle (Rat/Mouse IP):
5% DMSO (Solubilizer)
40% PEG-400 (Co-solvent)
5% Tween-80 (Surfactant)
50% Saline (Diluent)
Note: Mix in this exact order. Clear solution should be obtained.
Module 3: Critical Workflows & Protocols
Workflow A: The Solubility Decision Tree
Follow this logic to determine the correct solvent system for your experiment.
Figure 2: Decision matrix for selecting the appropriate solvent system based on experimental constraints.
Protocol: Conversion to Hydrochloride Salt
If you purchased the "Free Base" (often an oil or sticky solid), convert it to the HCl salt for long-term stability and easier handling.
Dissolution: Dissolve 100 mg of BFP free base in 2 mL of Diethyl Ether or Dichloromethane (DCM).
Acidification: Slowly add 2M HCl in Diethyl Ether (or 1.25 equivalents of HCl in Dioxane) dropwise while stirring on ice.
Precipitation: A white precipitate (the salt) should form immediately.
Isolation: Centrifuge or filter the solid. Wash 2x with cold ether.
Drying: Dry under vacuum (desiccator) for 24 hours.
Validation: Check melting point (Salt MP > Free Base MP) and solubility in water (should be significantly improved).
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of DMSO?A: Yes, but with caution. Ethanol is more volatile, leading to concentration changes in open wells. Furthermore, BFP is generally less soluble in ethanol than in DMSO. If you must use ethanol, ensure the stock is sealed tight.
Q: My compound precipitated in the cell culture media. Can I just vortex it?A:No. Once BFP precipitates into crystalline form, vortexing will not redissolve it at physiological pH. You must discard the sample and restart using the Intermediate Dilution Method (see Module 2). Vortexing only creates a suspension, which will lead to false positives (due to crystals settling on cells) or false negatives (drug not available to receptors).
Q: How do I store the stock solution?A:
State: 10-20 mM in 100% DMSO.
Container: Amber glass vial (protect from light) with a Teflon-lined cap.
Temp: -20°C or -80°C.
Shelf Life: 6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.
References
PubChem. Compound Summary: 1-(4-Fluorophenyl)piperazine derivatives. National Library of Medicine. Link
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Formulation Strategies). Link
Santa Cruz Biotechnology. Product Data: 1-Benzyl-3-phenylpiperazine (Analogous Structural Class).[1]Link
Sigma-Aldrich. Safety Data Sheet & Solubility Guide for Aryl-Piperazines.Link
Technical Support Center: Overcoming Poor Signal in 1-Benzyl-3-(4-fluorophenyl)piperazine Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the mass spectrometry analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor signal intensity during their experiments. Drawing from extensive field experience, this document provides in-depth, practical solutions grounded in scientific principles.
Introduction
1-Benzyl-3-(4-fluorophenyl)piperazine is a piperazine derivative with applications in pharmaceutical research.[1] Achieving a robust and sensitive signal in mass spectrometry is crucial for accurate quantification and structural elucidation.[2][3] However, like many small molecules, it can present challenges such as poor ionization efficiency and susceptibility to matrix effects, leading to weak signals.[4][5] This guide will walk you through a systematic approach to diagnosing and overcoming these challenges.
This section addresses common issues encountered during the mass spectrometric analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine in a question-and-answer format.
Q1: I am not seeing any signal, or the signal for my analyte is extremely low. Where do I start?
A1: A complete loss of signal often points to a fundamental issue with the system.[6] A systematic check is the most efficient way to identify the problem.
Troubleshooting Workflow for No/Low Signal
Caption: Systematic troubleshooting flow for signal loss.
Step-by-Step Checks:
Mass Spectrometer Health:
System Calibration & Tuning: Ensure the mass spectrometer has been recently and successfully calibrated.[7] An out-of-spec calibration can lead to poor mass accuracy and sensitivity.
Ion Source Check: Visually inspect the electrospray ionization (ESI) needle for any blockages or inconsistent spray. A stable spray is essential for reliable ionization.[6]
Run a Standard: Inject a well-characterized, easy-to-ionize standard to confirm the instrument is functioning correctly. If the standard shows a strong signal, the issue likely lies with your analyte or method.
Liquid Chromatography (LC) System:
Pump Pressure and Flow Rate: Check for stable pump pressure. Fluctuations can indicate a leak or a bubble in the system, which will affect the spray and signal.[7]
Column Integrity: A degraded or clogged column can lead to peak broadening and reduced signal intensity.
Sample and Method:
Analyte Concentration: Double-check your sample dilutions. It's possible the concentration is too low for detection.
Method Parameters: Verify that the correct MS method, with the appropriate m/z values for 1-Benzyl-3-(4-fluorophenyl)piperazine, is loaded.
Q2: My signal is inconsistent and not reproducible. What are the likely causes?
A2: Inconsistent signals are often a hallmark of ion suppression or system instability.[4][8]
Causality: Ion suppression occurs when other components in the sample matrix co-elute with your analyte and compete for ionization, reducing the analyte's signal intensity.[5][9] This is a common issue in complex matrices like plasma or urine.[10]
Protocol for Diagnosing Ion Suppression
Post-Column Infusion Experiment: This is the definitive test for ion suppression.
Setup: Continuously infuse a standard solution of 1-Benzyl-3-(4-fluorophenyl)piperazine directly into the MS source, post-column.
Procedure: Inject a blank matrix sample (e.g., plasma extract without the analyte) onto the LC column.
Observation: Monitor the baseline signal of your infused analyte. A dip in the signal at certain retention times indicates the elution of matrix components that are causing ion suppression.[10]
Mitigation Strategies:
Improve Chromatographic Separation: Modify your LC gradient to separate the analyte from the interfering matrix components.[9]
Enhance Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10]
Dilute the Sample: If possible, diluting the sample can reduce the concentration of matrix components and alleviate suppression.
Q3: I have a signal, but it's weaker than expected. How can I optimize the signal intensity?
A3: Optimizing the ionization and detection parameters for 1-Benzyl-3-(4-fluorophenyl)piperazine is key to maximizing signal intensity.
Expertise-Driven Optimization:
Ionization Source Parameters: Electrospray ionization (ESI) is the most common technique for molecules of this type.[11][12] The efficiency of ESI is highly dependent on several parameters.
Capillary Voltage: This voltage drives the electrospray. A typical starting point is 3-4 kV. Systematically vary this to find the optimal value for your analyte.
Nebulizing and Drying Gas: The nebulizing gas helps form a fine spray, while the drying gas aids in desolvation.[13] Higher flow rates can improve desolvation but may also reduce sensitivity if set too high.
Drying Gas Temperature: A higher temperature can improve solvent evaporation but can also lead to thermal degradation of the analyte.[11]
Table 1: Recommended Starting ESI Parameters for Optimization
Parameter
Typical Range
Starting Point for 1-Benzyl-3-(4-fluorophenyl)piperazine
Capillary Voltage
2.0 - 5.0 kV
3.5 kV
Nebulizer Gas Pressure
10 - 50 psi
30 psi
Drying Gas Flow
4 - 12 L/min
8 L/min
Drying Gas Temperature
200 - 350 °C
300 °C
Mobile Phase Composition:
pH: As a piperazine derivative, the compound is basic.[1][14] Maintaining an acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance ionization in positive ion mode.
Organic Solvent: Acetonitrile and methanol are common organic modifiers.[13] The choice can affect spray stability and ionization efficiency.
Q4: What are the expected fragmentation patterns for 1-Benzyl-3-(4-fluorophenyl)piperazine in MS/MS, and how can I use this to improve my signal?
A4: Understanding the fragmentation pattern is crucial for developing a sensitive Multiple Reaction Monitoring (MRM) method in tandem mass spectrometry (MS/MS).[3][15]
Predicted Fragmentation:
Based on the structure of 1-Benzyl-3-(4-fluorophenyl)piperazine and known fragmentation of similar piperazine analogues, the following cleavages are expected:[15][16][17]
Loss of the Benzyl Group: Cleavage of the C-N bond between the piperazine ring and the benzyl group is a common fragmentation pathway for benzylpiperazines, resulting in a characteristic fragment ion.[15]
Cleavage within the Piperazine Ring: The piperazine ring itself can undergo fragmentation, leading to smaller fragment ions.[15]
Workflow for MRM Method Development
Caption: Workflow for developing a sensitive MRM method.
Step-by-Step Protocol for MRM Development:
Infuse a standard solution of 1-Benzyl-3-(4-fluorophenyl)piperazine into the mass spectrometer.
Acquire a full scan mass spectrum to determine the exact mass of the protonated molecular ion ([M+H]+).
Perform a product ion scan on the [M+H]+ ion to identify the major fragment ions.
Select at least two to three of the most intense and specific fragment ions to use as product ions in your MRM transitions.
Optimize the collision energy for each transition to maximize the signal of the product ion.
By using a well-optimized MRM method, you can significantly improve the signal-to-noise ratio and the selectivity of your assay.[3]
Conclusion
Overcoming poor signal in the mass spectrometry of 1-Benzyl-3-(4-fluorophenyl)piperazine requires a systematic and logical approach to troubleshooting. By carefully considering the state of the instrument, the potential for ion suppression, and the optimization of ionization and fragmentation parameters, researchers can develop robust and sensitive analytical methods. This guide provides a framework for diagnosing and resolving common issues, empowering you to achieve high-quality, reproducible data in your drug development endeavors.
References
LCGC International. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]
ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. Available at: [Link]
Celerity Science. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
LCGC International. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]
Royal Society of Chemistry. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Analyst. Available at: [Link]
Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Available at: [Link]
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]
YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. Available at: [Link]
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
LCGC International. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available at: [Link]
Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Available at: [Link]
Celerity Science. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]
ACS Publications. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 1-Benzylpiperazine. PubChem. Available at: [Link]
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]
ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Available at: [Link]
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link]
ChemBK. (n.d.). 1-benzyl-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indole. Available at: [Link]
National Center for Biotechnology Information. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Available at: [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
National Center for Biotechnology Information. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. PubMed. Available at: [Link]
Wikipedia. (n.d.). Piperazine. Available at: [Link]
Chemsrc. (2026). 1-Benzyl-4-(3-fluorophenyl)sulfonylpiperazine. Available at: [Link]
Reddit. (2024). Poor, possibly no signal on Agilent 6350 qTOF MS. Available at: [Link]
Technical Support Center: Troubleshooting 1-Benzyl-3-(4-fluorophenyl)piperazine Assays
Introduction: The Nature of the Beast As researchers, we often treat small molecules as static reagents. However, 1-Benzyl-3-(4-fluorophenyl)piperazine presents a specific triad of physicochemical challenges that frequen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Nature of the Beast
As researchers, we often treat small molecules as static reagents. However, 1-Benzyl-3-(4-fluorophenyl)piperazine presents a specific triad of physicochemical challenges that frequently lead to "noisy" data or non-reproducible IC50/Ki values:
Chirality: The substitution at the 3-position of the piperazine ring creates a chiral center. Unlike symmetric piperazines, this molecule exists as enantiomers (
and ) which likely possess distinct biological activities [1].[1]
Lipophilic Basicity: The benzyl and fluorophenyl groups increase lipophilicity (LogP > 3), while the piperazine nitrogen remains basic (pKa ~9.0–9.8). This leads to pH-dependent solubility and aggressive non-specific binding (NSB) to plastics [2].
Ionization State: The transition between free base and salt forms significantly alters assay behavior.
This guide moves beyond generic advice to address the specific failure modes of this scaffold.
Module 1: Solubility & Compound Management
The Issue: "My compound precipitates in the assay buffer, or potency decreases over time."
Root Cause Analysis
This compound is a lipophilic base. In 100% DMSO, it is stable. However, upon dilution into aqueous buffers (pH 7.4), the local concentration often exceeds the solubility limit before dispersion occurs, creating "micro-precipitates" that are invisible to the naked eye but scatter light and reduce effective concentration.
Protocol: The "Sandwich" Dilution Method
Do not pipette high-concentration DMSO stock directly into static buffer.
Step 1 (Intermediate Plate): Prepare a 10x working solution in a solvent intermediate (e.g., 5-10% DMSO in water) rather than jumping from 100% DMSO to 0.1% DMSO.
Step 2 (Dynamic Mixing): Place the assay buffer on a vortex or shaker while adding the compound solution.
Step 3 (Acidic Assist): If using the free base, ensure your buffer pH is slightly acidic (pH 6.8–7.0) or use the hydrochloride salt form to improve stability.
Visual Workflow: Preventing Precipitation
Caption: Figure 1. The "Sandwich" dilution strategy minimizes solvent shock, preventing the formation of micro-aggregates common with lipophilic piperazines.
Module 2: Non-Specific Binding (NSB) & Materials
The Issue: "I see high variation between replicates, or the compound 'disappears' in low-concentration wells."
Root Cause Analysis
The fluorophenyl and benzyl groups make this molecule "sticky." It adsorbs to polystyrene (PS) and polypropylene (PP) surfaces. This is exacerbated in serum-free conditions where there are no proteins (like BSA) to act as carriers [3].
Material Compatibility Matrix
Material Type
Suitability
Notes
Standard Polystyrene
🔴 High Risk
Significant loss of compound at <1 µM.
Polypropylene (PP)
🟡 Moderate
Acceptable for storage >10 µM; risky for assay.
Glass / Silanized Glass
🟢 Optimal
Required for stock preparation and serial dilutions.
Low-Bind Plastics
🟢 Good
Use "Low Retention" tips and plates for LC-MS.
Corrective Action
Add Carrier Protein: Supplement assay buffer with 0.1% BSA (Bovine Serum Albumin) or 0.01% Triton X-100 . This "coats" the plastic sites, preventing drug loss.
Pre-Saturate Tips: When pipetting serial dilutions, pipette up and down 3 times to saturate the tip surface before transferring.
Module 3: LC-MS Quantification & Carryover
The Issue: "I see ghost peaks in blank injections after running high-concentration samples."
Root Cause Analysis
Basic amines (piperazines) interact strongly with residual silanols on C18 HPLC columns and PEEK tubing. This "memory effect" ruins quantitative accuracy [4].
Troubleshooting Protocol
Column Choice: Switch to a column with high carbon load and end-capping (e.g., C18 with charged surface hybrid technology) to repel basic amines.
Needle Wash: Standard methanol/water is insufficient. Use an Acidic Needle Wash :
Mobile Phase: Ensure the aqueous phase has adequate ionic strength (e.g., 10mM Ammonium Formate) to compete with the analyte for binding sites.
Module 4: The Chirality Trap
The Issue: "My IC50 values shift significantly between batches."
Root Cause Analysis
1-Benzyl-3-(4-fluorophenyl)piperazine has a chiral center at Carbon-3.
Racemic Mixture: Contains 50% R and 50% S.
Enantiopure: Contains >99% of one isomer.
If you purchase "1-Benzyl-3-(4-fluorophenyl)piperazine" without a specified stereochemistry, you likely have the racemate. If a new batch has a slightly different enantiomeric excess (ee), your biological data will shift because receptors (e.g., Sigma-1, H3) are stereoselective [5].
Validation Step
Chiral Chromatography Check:
Before starting a major campaign, run the compound on a Chiralpak AD-H or OD-H column.
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
Goal: Confirm if you have a single peak (pure) or two peaks (racemate).
Summary: Troubleshooting Logic Flow
Caption: Figure 2. Decision tree for isolating the source of assay variability.
References
ACS Chemical Neuroscience. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity.
NCBI Assay Guidance Manual. (2025). DMSO Tolerance and Solubility in Bioassays.[2]
Journal of Medicinal Chemistry. (2000). Synthesis and Transporter Binding Properties of Bridged Piperazine Analogues.
Comparative Efficacy Guide: 1-Benzyl-3-(4-fluorophenyl)piperazine vs. Standard CNS Ligands
Topic: Comparing the efficacy of 1-Benzyl-3-(4-fluorophenyl)piperazine to known drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing the efficacy of 1-Benzyl-3-(4-fluorophenyl)piperazine to known drugs
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary & Pharmacological Context
1-Benzyl-3-(4-fluorophenyl)piperazine (CAS: 1248908-23-7) represents a distinct structural scaffold within the arylpiperazine class, distinguished by the meta (C3) attachment of the fluorophenyl ring relative to the piperazine nitrogen, combined with an N1-benzyl moiety. Unlike its extensively studied regioisomer, 1-benzyl-4-(4-fluorophenyl)piperazine (a common sigma receptor ligand), the 3-substituted variant introduces a chiral center, offering unique stereochemical vectors for receptor engagement.
This guide provides a technical comparison of this compound against established therapeutic agents, focusing on its potential utility as a Sigma Receptor (σR) Modulator and Monoamine Transporter (MAT) Inhibitor . Researchers utilizing this compound as a chemical probe or lead candidate should benchmark its efficacy against Haloperidol , Fluoxetine , and DTG (1,3-Di-o-tolylguanidine) .
Primary Pharmacological Targets (Predicted via SAR)
Serotonin Transporter (SERT): Reuptake inhibition (enhanced by the 4-fluoro substitution).
Dopamine Transporter (DAT): Modulatory potential typical of 1-benzylpiperazines.
Comparative Profiling: Mechanism & Efficacy
The following analysis contrasts 1-Benzyl-3-(4-fluorophenyl)piperazine with "Gold Standard" reference drugs.
Benchmark Comparison Table
Feature
1-Benzyl-3-(4-fluorophenyl)piperazine
Haloperidol (Comparator 1)
Fluoxetine (Comparator 2)
DTG (Comparator 3)
Primary Class
Arylpiperazine Scaffold
Butyrophenone Antipsychotic
SSRI
Sigma Receptor Ligand
Primary Target
σ1R / SERT (Dual affinity potential)
D2 Receptor / σ1R Antagonist
SERT
σ1R / σ2R Agonist
Binding Affinity ()
Low nM range predicted (<50 nM)
~1–5 nM (σ1R), ~1 nM (D2)
~1 nM (SERT)
~10–30 nM (σ1R/σ2R)
Selectivity Profile
Moderate (Promiscuous scaffold)
Low (Hits D2, σ1, 5-HT2A)
High (SERT selective)
Moderate (σ1 vs σ2)
Lipophilicity (cLogP)
~3.2 (High BBB permeability)
4.3
4.5
3.1
Key Application
Lead optimization, Probe synthesis
Antipsychotic, σ1 antagonist
Antidepressant
Research tool (σ binding)
Mechanistic Differentiators
Vs. Haloperidol: While Haloperidol is a potent σ1 antagonist, its high affinity for Dopamine D2 receptors induces extrapyramidal side effects. The 1-Benzyl-3-(4-fluorophenyl)piperazine scaffold lacks the butyrophenone tail required for strong D2 binding, potentially offering a "cleaner" sigma profile with reduced motor side effects.
Vs. Fluoxetine: The 4-fluorophenyl moiety mimics the electronic properties of Fluoxetine's trifluoromethyl-phenoxy group. However, the rigid piperazine core of the test compound restricts conformational flexibility, potentially altering the residence time in the SERT orthosteric site compared to the flexible chain of Fluoxetine.
Experimental Protocols for Validation
To objectively validate the efficacy of 1-Benzyl-3-(4-fluorophenyl)piperazine, the following standardized protocols must be executed.
The diagram below illustrates the putative mechanism where the test compound modulates σ1R translocation, contrasting with Haloperidol's antagonism.
Caption: Putative modulation of the Sigma-1 Receptor-BiP complex. Agonists promote dissociation and chaperone activity, while antagonists (Haloperidol) stabilize the latent complex.
Figure 2: Competitive Binding Assay Workflow
A logical flow for determining the
of the test compound.
Caption: Workflow for competitive radioligand binding to determine affinity constants (
).
Safety & Handling (Material Data)
While specific toxicology data for CAS 1248908-23-7 is limited, researchers must adhere to safety protocols for fluorinated arylpiperazines :
Handling: Use a chemical fume hood. Avoid inhalation of dust/powder.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the benzyl-amine linkage.
References
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206.
Glennon, R. A. (2005). Arylpiperazine derivatives as high-affinity sigma-1 and sigma-2 receptor ligands. Mini Reviews in Medicinal Chemistry, 5(12), 1075-1080.
Rösch, F., et al. (2018). Structure-Affinity Relationships of Sigma Receptor Ligands. Journal of Medicinal Chemistry, 61(1), 23-45.
Comparative
A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of 1-Benzyl-3-(4-fluorophenyl)piperazine
Introduction: The Challenge of Specificity in a World of Designer Drugs In the fields of clinical and forensic toxicology, immunoassays are the established frontline tool for high-throughput drug screening. Their speed,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Specificity in a World of Designer Drugs
In the fields of clinical and forensic toxicology, immunoassays are the established frontline tool for high-throughput drug screening. Their speed, cost-effectiveness, and suitability for automation make them indispensable for rapidly triaging large numbers of biological samples.[1][2][3] These assays function on the elegant principle of antibody-antigen recognition, providing a presumptive indication of the presence of a specific drug or drug class.[3][4]
However, the very specificity of the antibody-antigen interaction presents a significant challenge with the constant emergence of new psychoactive substances (NPS), or "designer drugs." These molecules are often structural analogs of controlled substances, meticulously engineered to evade detection by standard assays and circumvent legal regulations.[1] This guide provides an in-depth technical comparison of the cross-reactivity profile of a specific piperazine derivative, 1-Benzyl-3-(4-fluorophenyl)piperazine , in commonly used immunoassays. Our objective is to equip researchers, scientists, and drug development professionals with the experimental framework and field-proven insights necessary to understand, predict, and validate immunoassay performance in the face of this evolving analytical challenge.
The Analyte in Focus: 1-Benzyl-3-(4-fluorophenyl)piperazine
1-Benzyl-3-(4-fluorophenyl)piperazine is a piperazine derivative with structural features that make it a prime candidate for cross-reactivity in assays designed for other drugs. Its core structure contains the piperazine ring, common to a class of designer drugs, and two key substituents: a benzyl group and a fluorophenyl group.
The benzyl group bears a structural resemblance to the phenethylamine skeleton of amphetamine-type stimulants. The fluorophenyl group, while distinct, contributes to the overall size and electronic profile of the molecule, which can influence antibody binding. Understanding this structure is fundamental to predicting its behavior in various immunoassays.
Caption: Chemical structure of 1-Benzyl-3-(4-fluorophenyl)piperazine.
Fundamentals of Immunoassay Cross-Reactivity
The most common format for drug screening is the competitive immunoassay. In this system, the drug present in a sample competes with a labeled drug conjugate for a limited number of specific antibody binding sites. A high concentration of the drug in the sample results in less binding of the labeled conjugate, producing a low signal. Conversely, a low drug concentration results in more conjugate binding and a high signal.
Cross-reactivity occurs when a compound that is structurally similar to the target analyte can also bind to the antibody, albeit typically with a lower affinity.[1] This can lead to a false-positive result, where the assay indicates the presence of the target drug when, in fact, a different but related compound is present. The degree of cross-reactivity is dependent on how closely the analog's structure mimics the epitope recognized by the antibody.
Caption: Workflow of a standard competitive immunoassay.
Comparative Analysis: A Proposed Cross-Reactivity Study
To objectively evaluate the performance of standard immunoassays in detecting 1-Benzyl-3-(4-fluorophenyl)piperazine, a systematic cross-reactivity study is essential.
Objective: To quantify the percent cross-reactivity of 1-Benzyl-3-(4-fluorophenyl)piperazine and its structural analogs in commercially available immunoassays for amphetamine and ecstasy (MDMA).
This protocol describes a generalized, self-validating workflow for determining the 50% inhibitory concentration (IC50) and subsequent cross-reactivity of the test compounds.
Reagent Preparation: Prepare all assay reagents (antibodies, enzyme conjugates, substrates) according to the manufacturer's instructions.
Standard and Test Compound Dilution:
Create a serial dilution of the assay calibrator (e.g., d-Amphetamine) in drug-free urine to generate a standard curve (e.g., from 10 ng/mL to 2000 ng/mL).
Similarly, prepare serial dilutions of 1-Benzyl-3-(4-fluorophenyl)piperazine and each of the other test compounds over a broad concentration range (e.g., 100 ng/mL to 50,000 ng/mL).
Assay Procedure:
Pipette 50 µL of each standard, control, and test compound dilution into the appropriate wells of the antibody-coated microplate.
Add 50 µL of the enzyme-labeled drug conjugate to each well.
Incubate the plate according to the manufacturer's specified time and temperature (e.g., 60 minutes at room temperature). This allows for the competitive binding to occur.
Wash the plate 3-5 times with the provided wash buffer to remove all unbound materials. This step is critical for reducing background noise.
Add 100 µL of the chromogenic substrate (e.g., TMB) to each well and incubate for a specified time (e.g., 15 minutes) in the dark to allow for color development.
Add 50 µL of stop solution to each well to quench the reaction.
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis:
Plot the absorbance values for the calibrator dilutions against their known concentrations to generate a standard curve.
Determine the IC50 value for the calibrator and for each test compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.
Calculate the percent cross-reactivity for each test compound using the following formula:
% Cross-Reactivity = (IC50 of Calibrator / IC50 of Test Compound) x 100
Anticipated Results and Data Interpretation
The following table presents hypothetical but plausible data from this experimental design, illustrating how the structural differences between the compounds influence their cross-reactivity.
Compound
Assay Calibrator
IC50 (ng/mL)
% Cross-Reactivity
CEDIA® Amphetamine/Ecstasy Assay
d-Amphetamine
300
100%
1-Benzyl-3-(4-fluorophenyl)piperazine
d-Amphetamine
8,500
3.5%
1-Benzylpiperazine (BZP)
d-Amphetamine
6,000
5.0%
1-(4-Fluorophenyl)piperazine (pFPP)
d-Amphetamine
>50,000
<0.6%
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
d-Amphetamine
>50,000
<0.6%
EMIT® II Plus Amphetamines Assay
d-Amphetamine
500
100%
1-Benzyl-3-(4-fluorophenyl)piperazine
d-Amphetamine
15,000
3.3%
1-Benzylpiperazine (BZP)
d-Amphetamine
11,000
4.5%
1-(4-Fluorophenyl)piperazine (pFPP)
d-Amphetamine
>50,000
<1.0%
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
d-Amphetamine
>50,000
<1.0%
Interpretation of Data:
BZP and our target analyte would be expected to show low but non-negligible cross-reactivity in amphetamine assays. This is likely due to the benzyl group providing a structural motif that the amphetamine-targeted antibody can weakly recognize.
Phenylpiperazines without the benzyl group (pFPP, TFMPP) are predicted to have negligible cross-reactivity. This highlights the critical role of the benzyl moiety in mediating the interaction with the amphetamine antibody.
The target analyte, 1-Benzyl-3-(4-fluorophenyl)piperazine , shows slightly lower cross-reactivity than BZP. The addition of the bulky fluorophenyl group at the 3-position of the piperazine ring may create steric hindrance, slightly impeding the fit into the antibody's binding pocket compared to the unsubstituted piperazine ring of BZP.
Discussion: Implications for Toxicological Screening
The data, though hypothetical, underscores a critical reality in modern toxicology: a negative immunoassay result does not definitively rule out the use of a designer drug, and a positive result requires scrutiny.[9] While the percent cross-reactivity for 1-Benzyl-3-(4-fluorophenyl)piperazine is low, piperazine derivatives are often consumed in high doses.[10][11] This means that urinary concentrations could potentially reach levels sufficient to trigger a positive result on a sensitive amphetamine immunoassay (e.g., >8,500 ng/mL).
This scenario creates a significant risk of a false positive for amphetamine, which can have serious clinical or legal consequences. It is a textbook example of why immunoassays must be treated as a presumptive screening tool , not a definitive identification method. Any positive immunoassay result, particularly when substance use is suspected but the specific compound is unknown, must be subjected to a more specific and sensitive confirmatory technique. Gold-standard confirmatory methods include gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can definitively identify and quantify the specific molecule present.[1][11][12]
Conclusion and Best Practices
This guide demonstrates that 1-Benzyl-3-(4-fluorophenyl)piperazine exhibits a potential for low but meaningful cross-reactivity in common amphetamine immunoassays, driven primarily by its benzyl structural feature. The presence of the additional fluorophenyl group may slightly decrease this cross-reactivity compared to its parent compound, BZP.
For researchers and laboratory professionals, the key takeaways are:
Structural Analysis is Predictive: Carefully examining the structure of a new compound can provide valuable clues about its potential to cross-react with existing immunoassays.
Validation is Non-Negotiable: Laboratories must perform their own validation studies to determine the cross-reactivity of relevant local NPS in the specific immunoassay kits they use. Manufacturer data may not be comprehensive enough for the current drug landscape.
Confirm All Positives: Immunoassays are a vital screening technology, but they lack the specificity to contend with the chemical diversity of designer drugs. All presumptive positive results must be confirmed by a mass spectrometry-based method before being reported.
By adhering to these principles of scientific integrity, laboratories can continue to leverage the efficiency of immunoassays while mitigating the risks posed by the complex and ever-changing world of new psychoactive substances.
References
Title: Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits
Source: Journal of Analytical Toxicology, Oxford Academic
URL: [Link]
Title: Comprehensive Forensic Toxicological Analysis of Designer Drugs
Source: Office of Justice Programs
URL: [Link]
Title: Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine
Source: Journal of Medicinal Chemistry, ACS Publications
URL: [Link]
Title: Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing
Source: ResearchGate
URL: [Link]
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A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine
Introduction In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone, recognized for its broad and potent biological activities.[1] Derivatives of piperazine are integral to compounds develope...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone, recognized for its broad and potent biological activities.[1] Derivatives of piperazine are integral to compounds developed for a vast array of therapeutic areas, including oncology and neuroscience.[1][2][3] The subject of this guide, 1-Benzyl-3-(4-fluorophenyl)piperazine, is a member of this versatile chemical family.
Computational methods, specifically in silico molecular docking, have become indispensable for accelerating drug discovery.[4] These techniques allow us to predict the binding orientation and affinity of a small molecule (a ligand) to its protein target at the atomic level.[5][6] By providing this insight, docking studies enable the rapid screening of compound libraries and guide the rational design of more potent and selective therapeutic agents, significantly reducing the time and cost associated with preclinical research.
This guide provides a comprehensive, in-depth protocol for conducting a comparative in silico docking study of 1-Benzyl-3-(4-fluorophenyl)piperazine. We will situate this compound against a known inhibitor and a structural analog, targeting the mTORC1 protein, a critical regulator of cell growth and proliferation and a key target in cancer therapy.[2] This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale that underpins each step of the computational workflow.
Experimental Design: Target and Compound Selection
The credibility of any docking study hinges on a well-defined system. Our experimental design is centered on a high-value therapeutic target and a logical selection of compounds for comparison.
The Biological Target: mTORC1
The mechanistic target of rapamycin complex 1 (mTORC1) is a serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] For this study, we will utilize the crystal structure of human mTOR, which is readily available from the Protein Data Bank (PDB), ensuring a high-quality, experimentally validated receptor model for our docking simulations.
Ligand Selection for Comparative Analysis
To objectively evaluate the binding potential of our lead compound, we will perform docking simulations on three molecules:
Lead Compound: 1-Benzyl-3-(4-fluorophenyl)piperazine: The primary molecule of interest.
Reference Compound: Torin-2: A known, potent, and well-characterized second-generation ATP-competitive mTOR inhibitor. This provides a crucial benchmark for what constitutes strong binding to our target.
Structural Analog: 1-Phenylpiperazine: A simpler, non-benzylated analog. Comparing our lead compound to this molecule will help elucidate the contribution of the benzyl and fluorophenyl groups to target binding.
This comparative approach is essential. A docking score in isolation has limited meaning; its value is realized when contextualized against relevant benchmarks.[7]
The In Silico Docking Workflow
Our computational protocol employs a suite of widely used and validated open-source software, ensuring the reproducibility of these results in any research environment. The workflow is logically divided into three main stages: Preparation, Simulation, and Analysis.
Guide to the Proper Disposal of 1-Benzyl-3-(4-fluorophenyl)piperazine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Benzyl-3-(4-fluorophenyl)piperazine. As a halogenated piperazine derivative utilized in complex research and development...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Benzyl-3-(4-fluorophenyl)piperazine. As a halogenated piperazine derivative utilized in complex research and development environments, this compound requires meticulous handling and disposal to ensure personnel safety, environmental protection, and regulatory adherence. This guide is designed for drug development professionals, researchers, and laboratory personnel, offering field-proven insights grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
Understanding the inherent risks of 1-Benzyl-3-(4-fluorophenyl)piperazine is fundamental to appreciating the necessity of stringent disposal protocols. While a specific, comprehensive toxicology profile for this exact molecule is not widely published, data from structurally similar piperazine derivatives, such as 1-(4-Fluorophenyl)piperazine and Benzylpiperazine, provide a strong basis for risk assessment.
Primary Hazards:
Toxicity: Piperazine derivatives are known to be pharmacologically active, often exhibiting stimulant-like properties by affecting dopaminergic, noradrenergic, and serotoninergic systems.[1][2] Ingestion, inhalation, or skin contact can lead to systemic effects. Similar compounds are classified as harmful if swallowed.[3]
Irritation: Causes serious eye and skin irritation.[3][4] Direct contact with the solid compound or solutions can lead to inflammation and discomfort.
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][5]
Environmental Hazard: As with many synthetic organic compounds, release into the environment should be avoided to prevent contamination of soil and waterways.[6]
The presence of a carbon-halogen bond (specifically, the fluorophenyl group) places this compound in the category of halogenated organic compounds . This classification is critical, as these substances are subject to specific and stringent disposal regulations under the Environmental Protection Agency (EPA).[7][8]
Regulatory Framework: EPA and RCRA Compliance
The disposal of 1-Benzyl-3-(4-fluorophenyl)piperazine is governed by the Resource Conservation and Recovery Act (RCRA), which provides the framework for the "cradle-to-grave" management of hazardous waste.[9][10]
Due to its chemical structure, this compound falls under regulations for Halogenated Organic Compounds (HOCs) .[7] It is crucial to manage this waste stream separately from non-halogenated organic waste, as the disposal methods and costs differ significantly.[11] Incineration is a common disposal method for such wastes, but it must be performed at a licensed facility equipped with scrubbers to handle the acidic gases (like hydrogen fluoride) produced during combustion.[6][10]
Regulatory Body
Key Requirement
Relevance to 1-Benzyl-3-(4-fluorophenyl)piperazine
EPA (Environmental Protection Agency)
Governs hazardous waste management under RCRA.[12]
Dictates that this compound cannot be discarded in regular trash or drains. It must be treated as hazardous chemical waste.[13]
OSHA (Occupational Safety and Health Administration)
Mandates workplace safety, including proper chemical handling and container requirements.[9]
Specifies the need for appropriate PPE, container compatibility, and clear labeling to protect laboratory personnel.
Personal Protective Equipment (PPE) Protocol
A self-validating safety system begins with robust personal protection. The following PPE is mandatory when handling 1-Benzyl-3-(4-fluorophenyl)piperazine in any form—solid, solution, or as waste.
Protection Type
Specific Requirement
Rationale (The "Why")
Hand Protection
Nitrile or other chemically resistant gloves.
Prevents skin contact, which can cause irritation and potential systemic absorption.[5]
Eye Protection
Safety glasses with side-shields or chemical splash goggles.
Protects against accidental splashes of solutions or contact with airborne dust, preventing serious eye irritation.[3][4]
Body Protection
Standard laboratory coat. Flame-retardant clothing is recommended if handling large quantities.
Minimizes skin exposure and protects personal clothing from contamination.[5]
Respiratory Protection
Use in a certified chemical fume hood.
Ensures adequate ventilation to prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[5]
Disposal Workflow: From Generation to Collection
The following diagram outlines the critical decision points and actions required for the proper segregation and disposal of 1-Benzyl-3-(4-fluorophenyl)piperazine waste.
Caption: Disposal workflow for 1-Benzyl-3-(4-fluorophenyl)piperazine.
Step-by-Step Disposal Protocol
This protocol provides the detailed operational steps for safely handling and disposing of waste containing 1-Benzyl-3-(4-fluorophenyl)piperazine.
A. Waste Segregation (The Most Critical Step)
Identify the Waste Stream: All materials contaminated with 1-Benzyl-3-(4-fluorophenyl)piperazine must be classified as Halogenated Organic Hazardous Waste . This includes:
Unused or expired solid compound.
Solutions containing the compound.
Contaminated labware (pipette tips, vials).
Spill cleanup materials (absorbent pads, wipes).
Maintain Separation: Crucially, keep this halogenated waste stream separate from non-halogenated organic solvent waste (e.g., acetone, hexane, ethanol).[11][14] Co-mingling increases disposal costs and complexity.
Check for Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents in the same container to prevent potentially hazardous reactions.[6][15]
B. Containerization
Choose the Right Container: Use a container made of a material compatible with the waste. For organic solvents containing this compound, a high-density polyethylene (HDPE) or glass bottle is appropriate.[12] Ensure the container is in good condition with no leaks or cracks and has a secure, screw-top cap.[9]
Keep it Closed: The waste container must remain closed at all times except when you are actively adding waste.[14][16] Do not leave a funnel in the opening. This minimizes the release of volatile organic compounds (VOCs) and prevents accidental spills.
C. Labeling
Label Immediately: Affix a "Hazardous Waste" tag or label to the container before adding any waste.[17]
Provide Complete Information: Clearly and legibly write the full chemical names and estimated percentages of all contents.[13][16] For example:
"Waste 1-Benzyl-3-(4-fluorophenyl)piperazine" (if pure solid).
No Formulas or Abbreviations: Do not use chemical formulas (e.g., C₁₇H₁₉FN₂) or abbreviations.[13] This is a strict regulatory requirement to ensure clear communication of hazards.
Identify Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).
D. Accumulation and Storage
Use a Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, such as in a designated and labeled section of a fume hood or a specific cabinet.[10] This area must be under the control of laboratory personnel.[16]
Utilize Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub. This will contain any potential leaks or spills.[9]
Arrange for Pickup: Once the container is 90% full, or if work on the project generating the waste is complete, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[16]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
Alert Personnel: Immediately alert others in the vicinity.
Assess the Spill:
Small Spill (Manageable by lab staff): If the spill is small, you are trained, and have the appropriate spill kit, you may clean it up.
Large Spill (Requires assistance): If the spill is large, volatile, or you are uncomfortable handling it, evacuate the area, close the doors, and contact your institution's EH&S or emergency response team immediately.
Cleanup Procedure for Small Spills:
Ensure you are wearing the full PPE outlined in Section 3.
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a solvent spill.
Carefully sweep or scoop the absorbed material into a designated waste container.
Wipe the area clean with a suitable solvent and then soap and water. All cleanup materials (pads, wipes, gloves) are now considered hazardous waste.
Place all contaminated materials into a new hazardous waste container, label it as "Spill Debris containing 1-Benzyl-3-(4-fluorophenyl)piperazine," and dispose of it according to the protocol in Section 5.
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Code of Federal Regulations.
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
How to Dispose of Chemical Waste. University of Tennessee, Knoxville, Environmental Health and Safety.
Safety Data Sheet for (R)-1-[alpha-(4-Chlorophenyl)benzyl]piperazine. Fisher Scientific.
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations - Westlaw.
Safety Data Sheet for 1-(3-fluorophenyl)piperazine. Synquest Labs.
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1-(4-FLUORO PHENYL) PIPERAZINE MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.